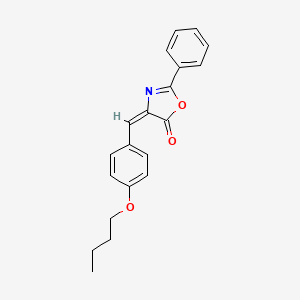
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the family of oxazoles This compound is characterized by its unique structure, which includes a butoxybenzylidene group attached to a phenyloxazol-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles with different functional groups.
Scientific Research Applications
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Butoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- 2-(4-Butoxybenzylidene)-N-[2-(4-morpholinyl)ethyl]hydrazinecarbothioamide
- N’-(4-Butoxybenzylidene)octadecanohydrazide
Uniqueness
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features and reactivity
Biological Activity
The compound 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is a member of the oxazolone family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including anti-cancer properties, antimicrobial effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO3. Its structure features a butoxy group attached to a benzylidene moiety, which is further connected to a phenyloxazolone core. The presence of these functional groups contributes to its biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that oxazolones, including the compound , exhibit significant anticancer properties. For instance, research has shown that derivatives of oxazolone can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxic effects of similar oxazolone derivatives on human melanoma cells revealed that these compounds can selectively target cancer cells while sparing normal cells. The mechanism involves cell cycle arrest and the induction of apoptosis through intrinsic pathways, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
Oxazolones are also noted for their antimicrobial properties. The compound this compound has been tested against various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and inflammation. Studies suggest that it may inhibit key signaling pathways such as NF-kB and MAPK, which are crucial for cancer cell survival and proliferation.
Molecular Interactions
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression. The interactions include hydrogen bonds and hydrophobic contacts that stabilize the compound within the active sites of these proteins.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-20(22)24-19(21-18)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14+ |
InChI Key |
IVDDQJSSWCHMRB-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















